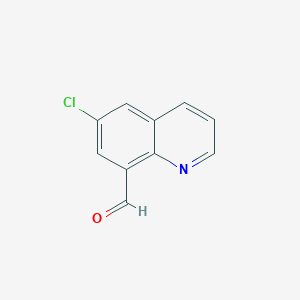
6-Chloroquinoline-8-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloroquinoline-8-carbaldehyde is an organic compound with the molecular formula C10H6ClNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Wissenschaftliche Forschungsanwendungen
6-Chloroquinoline-8-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.
Medicine: Research has explored its potential as an intermediate in the synthesis of drugs with antimicrobial, antimalarial, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
6-Chloroquinoline-8-carbaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, to wear protective gloves/clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
6-Chloroquinoline-8-carbaldehyde is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to target various biological compounds, including antimalarial , antimicrobial , antimycobacterial , antidepressant , anticonvulsant , antiviral , anticancer , antihypertensive , platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory , antiinflammatory , antioxidant , and anti-human immunodeficiency virus (HIV) agents .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways due to their broad range of biological targets .
Result of Action
Given the broad range of biological targets of quinoline derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Chloroquinoline-8-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 6-chloroquinoline is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction typically occurs under reflux conditions, leading to the formation of this compound.
Another method involves the Friedländer synthesis, where aniline derivatives react with aldehydes in the presence of acidic or basic catalysts. This method can be adapted to produce this compound by using appropriate starting materials and reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Common industrial methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloroquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chloro group under appropriate conditions.
Major Products Formed
Oxidation: 6-Chloroquinoline-8-carboxylic acid.
Reduction: 6-Chloroquinoline-8-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
6-Chloroquinoline-8-carbaldehyde can be compared with other quinoline derivatives, such as:
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with different substitution patterns, leading to distinct chemical properties and applications.
8-Hydroxyquinoline-2-carbaldehyde:
Quinoline-4-carbaldehyde: Another quinoline derivative with the aldehyde group at a different position, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
6-chloroquinoline-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFSBYVHCVFWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
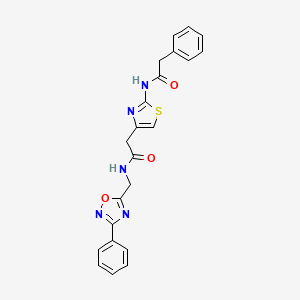

![3-methyl-2-(4-methylbenzyl)-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2756686.png)

![4-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2756690.png)
![2-methyl-5-(m-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2756692.png)
![cis-Hexahydro-2H-furo[3,2-B]pyrrole hcl](/img/structure/B2756693.png)
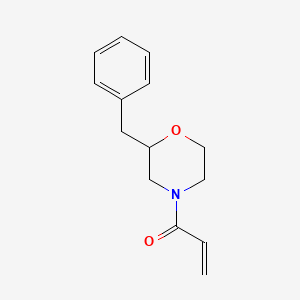
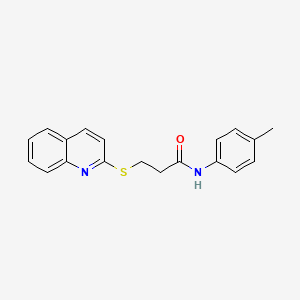
![N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2756697.png)

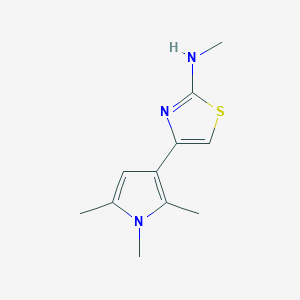
![N-{[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2756702.png)
![(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2756706.png)
